
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:
In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.
In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
XMZLYQHZCAPPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




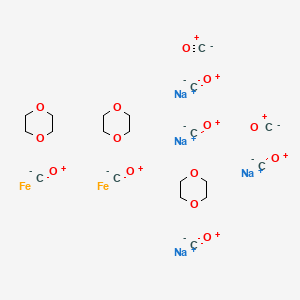

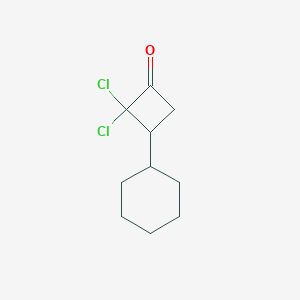
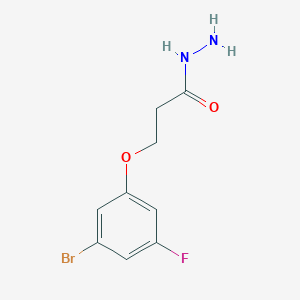
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
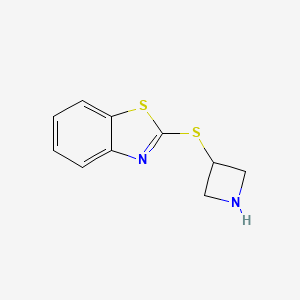
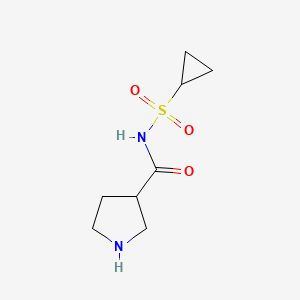

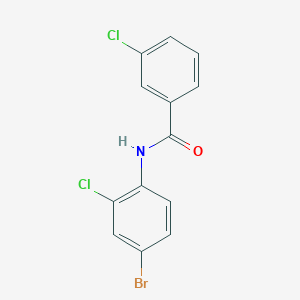
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

